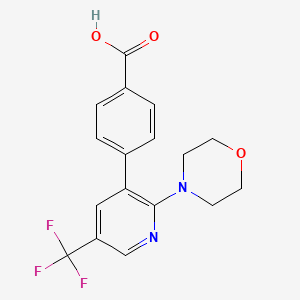![molecular formula C12H16NNa3O16S2 B1443876 trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136098-04-9](/img/structure/B1443876.png)
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
描述
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a bivalent compound with a linear structure. It is a derivative of heparin, a member of the heparan sulfate family of glycosaminoglycans. The compound is composed of α-ΔUA-2S-[1→4]-GlcN-6S, where ΔUA stands for 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and GlcN stands for D-glucosamine . It is known for its less hydrophobic nature and its ability to elevate the cytosolic calcium extrusion rate .
生化分析
Biochemical Properties
Heparin disaccharide I-H sodium salt plays a crucial role in biochemical reactions, particularly in the modulation of calcium ion (Ca²⁺) dynamics within cells. It has been shown to elevate the cytosolic calcium extrusion rate, which may serve as a potential mechanism for the activation of the sodium/calcium exchanger (NCX) . This interaction is essential for maintaining calcium homeostasis in cells. Additionally, heparin disaccharide I-H sodium salt is involved in liquid-liquid phase separation (LLPS), a process that influences the formation of membraneless organelles within cells .
Cellular Effects
Heparin disaccharide I-H sodium salt exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving calcium signaling. By modulating the activity of the sodium/calcium exchanger, heparin disaccharide I-H sodium salt can impact cellular metabolism and gene expression . Furthermore, this compound has been shown to promote cell proliferation via fibroblast growth factor receptor signaling, highlighting its potential role in tissue regeneration and repair .
Molecular Mechanism
The molecular mechanism of heparin disaccharide I-H sodium salt involves its interaction with specific biomolecules, leading to changes in cellular function. At the molecular level, this compound binds to and activates the sodium/calcium exchanger, facilitating the extrusion of calcium ions from the cytosol . This interaction is crucial for maintaining calcium homeostasis and preventing calcium overload in cells. Additionally, heparin disaccharide I-H sodium salt may influence gene expression by modulating calcium-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heparin disaccharide I-H sodium salt have been studied over various time periods. It has been observed that the stability and activity of this compound can be influenced by factors such as temperature and storage conditions. Heparin disaccharide I-H sodium salt is typically stored at -20°C to maintain its stability . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of calcium homeostasis and cell proliferation .
Dosage Effects in Animal Models
The effects of heparin disaccharide I-H sodium salt vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate calcium dynamics and promote cell proliferation without causing significant adverse effects . At high doses, heparin disaccharide I-H sodium salt may lead to toxic effects, including disruptions in calcium homeostasis and potential cytotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Heparin disaccharide I-H sodium salt is involved in several metabolic pathways, particularly those related to calcium signaling and homeostasis. This compound interacts with enzymes such as heparinases, which catalyze its digestion and subsequent release of bioactive disaccharides . Additionally, heparin disaccharide I-H sodium salt may influence metabolic flux by modulating the activity of the sodium/calcium exchanger and other calcium-dependent enzymes .
准备方法
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is typically produced through the enzymatic digestion of heparin and heparan sulfate by various heparinases . The synthetic route involves the action of heparinase I and II, which cleave the heparin molecule into its disaccharide components . The reaction conditions for this process include maintaining a temperature of -20°C to ensure the stability of the compound .
化学反应分析
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various sulfated and non-sulfated derivatives of the disaccharide .
科学研究应用
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used to study the properties of glycosaminoglycans and their interactions with other molecules. In biology, it is used to investigate the role of heparin and heparan sulfate in cellular processes such as cell signaling and adhesion . In medicine, it is being explored as a potential drug for the activation of the Na+/Ca2+ exchanger, which could have implications for treating conditions related to calcium homeostasis . In industry, it is used in the production of various heparin-based products .
作用机制
The mechanism of action of heparin disaccharide I-H sodium salt involves its ability to elevate the cytosolic calcium extrusion rate. This is achieved through the activation of the Na+/Ca2+ exchanger (NCX), which helps in the removal of calcium ions from the cytosol . The molecular targets involved in this process include the NCX protein and various calcium-binding proteins .
相似化合物的比较
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is unique in its structure and function compared to other similar compounds. Some of the similar compounds include heparin disaccharide I-S sodium salt and heparin disaccharide IV-A sodium salt . While these compounds share a similar backbone structure, they differ in their sulfation patterns and biological activities. For example, heparin disaccharide I-S sodium salt has an additional sulfate group, which alters its interaction with proteins and other molecules .
属性
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c13-6-7(15)9(5(26-11(6)18)2-25-30(19,20)21)28-12-8(29-31(22,23)24)3(14)1-4(27-12)10(16)17;;;/h1,3,5-9,11-12,14-15,18H,2,13H2,(H,16,17)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGSGRAJJCXLY-LXROVJCJSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746710 | |
| Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-04-9 | |
| Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)


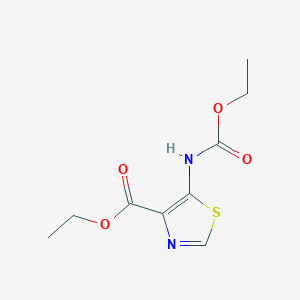
![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)
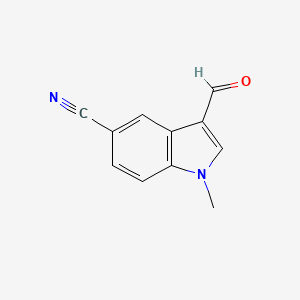
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
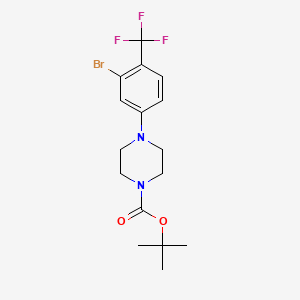
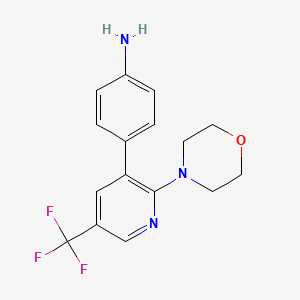
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)
![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)
